2-Isopropoxypyrimidine-4-carboxylic acid
Description
Chemical Identity and Nomenclature
The chemical identity of this compound is firmly established through multiple nomenclature systems and structural identifiers. According to comprehensive chemical databases, this compound is registered under the Chemical Abstracts Service number 1312556-75-4 and bears the molecular formula C₈H₁₀N₂O₃. The compound maintains a molecular weight of 182.18 grams per mole, which corresponds precisely to its structural composition. The International Union of Pure and Applied Chemistry name for this substance is 2-propan-2-yloxypyrimidine-4-carboxylic acid, reflecting the systematic nomenclature conventions for heterocyclic compounds.
The structural representation through Simplified Molecular Input Line Entry System notation provides the definitive chemical fingerprint: CC(C)OC1=NC=CC(=N1)C(=O)O. This notation clearly delineates the pyrimidine ring system with the isopropoxy group attached at the 2-position and the carboxylic acid functionality located at the 4-position. The International Chemical Identifier for this compound is InChI=1S/C8H10N2O3/c1-5(2)13-8-9-4-3-6(10-8)7(11)12/h3-5H,1-2H3,(H,11,12), providing an unambiguous structural specification.
Alternative nomenclature systems recognize this compound under several synonymous designations. The compound is alternatively known as this compound and 2-(propan-2-yloxy)pyrimidine-4-carboxylic acid. These naming variations reflect different approaches to describing the isopropyl ether linkage within the systematic nomenclature framework. The Chemical Abstracts Service has also assigned the registry number SCHEMBL2032700 to this compound, facilitating its identification in chemical literature databases.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀N₂O₃ |
| Molecular Weight | 182.18 g/mol |
| Chemical Abstracts Service Number | 1312556-75-4 |
| PubChem Compound Identifier | 67254780 |
| International Union of Pure and Applied Chemistry Name | 2-propan-2-yloxypyrimidine-4-carboxylic acid |
| Simplified Molecular Input Line Entry System | CC(C)OC1=NC=CC(=N1)C(=O)O |
Historical Development in Heterocyclic Chemistry
The historical development of pyrimidine chemistry provides essential context for understanding the significance of this compound within the broader field of heterocyclic compounds. The foundation of pyrimidine research can be traced to the pioneering work of the late 19th century, when systematic investigations into nitrogen-containing heterocycles began in earnest. The actual systematic study of pyrimidine commenced with the contributions of Pinner, who developed methodologies for synthesizing pyrimidine derivatives through the condensation of ethyl acetoacetate with amidines in 1884. This foundational work established the conceptual framework that would later enable the synthesis of complex substituted pyrimidines, including compounds bearing both ether and carboxylic acid functionalities.
The nomenclature of pyrimidine itself emerged from Pinner's innovative approach to chemical naming, as he coined the term 'pyrimidine' by combining the words 'pyridine' and 'amidine' to reflect the structural relationship between these chemical entities. This naming convention established a precedent for systematic nomenclature in heterocyclic chemistry that continues to influence modern chemical naming practices. The first synthesis of the parent pyrimidine compound was achieved by Gabriel in 1900, who developed a method involving the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.
The evolution of pyrimidine chemistry has been characterized by increasing sophistication in synthetic methodologies and growing recognition of the biological significance of pyrimidine derivatives. The identification of pyrimidine units as essential components of nucleic acids fundamentally transformed the field, elevating pyrimidine chemistry from a specialized area of heterocyclic research to a central theme in biochemistry and medicinal chemistry. This historical trajectory has created the scientific foundation that enables contemporary research into specialized derivatives such as this compound.
The development of carboxylic acid substituted pyrimidines represents a particular milestone in this historical progression. Early research into pyrimidine-4-carboxylic acid, first synthesized and characterized in the mid-20th century, established the fundamental chemistry of carboxyl-substituted pyrimidines. This compound, bearing the molecular formula C₅H₄N₂O₂ and registered under Chemical Abstracts Service number 31462-59-6, provided the structural template for subsequent investigations into more complex substituted derivatives.
| Historical Milestone | Year | Significance |
|---|---|---|
| First pyrimidine derivative synthesis | 1884 | Pinner's condensation methodology |
| Pyrimidine nomenclature establishment | 1885 | Introduction of systematic naming |
| Parent pyrimidine synthesis | 1900 | Gabriel's reduction method |
| Pyrimidine-4-carboxylic acid characterization | Mid-20th century | Foundation for carboxyl derivatives |
Position Within Pyrimidine Carboxylic Acid Derivatives
The classification of this compound within the broader family of pyrimidine carboxylic acid derivatives reveals its unique structural position and chemical significance. According to established chemical taxonomy systems, this compound belongs to the class of organic compounds known as pyrimidinecarboxylic acids, which are characterized by pyrimidine rings containing carboxyl groups attached to the heterocyclic framework. This classification places this compound within a well-defined chemical family that exhibits predictable chemical behaviors and synthetic accessibility.
The structural relationship between this compound and other members of the pyrimidine carboxylic acid family demonstrates the systematic variation possible within this chemical class. Comparative analysis with related compounds reveals distinct structural patterns and functional group arrangements. For instance, 2-isopropyl-4-pyrimidinecarboxylic acid, bearing the Chemical Abstracts Service number 1060817-57-3 and molecular formula C₈H₁₀N₂O₂, represents a closely related structural analog where the ether oxygen is replaced by a direct carbon-carbon bond. This compound maintains a molecular weight of 166.18 grams per mole, reflecting the absence of the ether oxygen atom present in this compound.
Another significant structural analog is 2-amino-4-isopropoxypyrimidine-5-carboxylic acid, registered under Chemical Abstracts Service number 72411-87-1, which incorporates an amino group at the 2-position while maintaining the isopropoxy substituent at the 4-position and relocating the carboxylic acid functionality to the 5-position. This compound exhibits a molecular formula of C₈H₁₁N₃O₃ and a molecular weight of 197.19 grams per mole, demonstrating how structural modifications can systematically alter molecular properties while maintaining the core pyrimidine framework.
The synthesis and characterization of halogenated analogs further illustrate the versatility of the pyrimidine carboxylic acid scaffold. Research has documented the preparation of 2-chloro-6-isopropoxy-pyrimidine-4-carboxylic acid, bearing Chemical Abstracts Service number 1860829-05-5 and molecular formula C₈H₉ClN₂O₃. This halogenated derivative demonstrates how electron-withdrawing substituents can be incorporated into the pyrimidine framework while maintaining the essential structural features of the carboxylic acid and isopropoxy functionalities.
The systematic variation in substitution patterns among pyrimidine carboxylic acid derivatives has enabled researchers to establish structure-activity relationships and develop synthetic methodologies for accessing diverse members of this chemical family. Contemporary research has identified efficient synthetic approaches for preparing 5-halopyrimidine-4-carboxylic acid esters through Minisci homolytic alkoxycarbonylation reactions, demonstrating the continued evolution of synthetic methodologies in this field. These methodological advances have proven particularly valuable for the preparation of pharmacologically active molecules based on the pyrimidine carboxylic acid framework.
| Compound | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| This compound | 1312556-75-4 | C₈H₁₀N₂O₃ | 182.18 g/mol | Isopropoxy at 2-position, carboxyl at 4-position |
| 2-Isopropyl-4-pyrimidinecarboxylic acid | 1060817-57-3 | C₈H₁₀N₂O₂ | 166.18 g/mol | Isopropyl at 2-position, carboxyl at 4-position |
| 2-Amino-4-isopropoxypyrimidine-5-carboxylic acid | 72411-87-1 | C₈H₁₁N₃O₃ | 197.19 g/mol | Amino at 2-position, isopropoxy at 4-position, carboxyl at 5-position |
| 2-Chloro-6-isopropoxy-pyrimidine-4-carboxylic acid | 1860829-05-5 | C₈H₉ClN₂O₃ | 216.62 g/mol | Chloro at 2-position, isopropoxy at 6-position, carboxyl at 4-position |
Properties
IUPAC Name |
2-propan-2-yloxypyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5(2)13-8-9-4-3-6(10-8)7(11)12/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOBCHTZTRDJEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-Isopropoxypyrimidine-4-carboxylic acid is a pyrimidine derivative notable for its potential biological activities, particularly in the context of neuropharmacology and anti-inflammatory properties. This compound is characterized by its unique substitution pattern, which influences its interaction with various biological targets. Recent studies have highlighted its possible applications in treating neuropsychiatric disorders and inflammatory conditions.
Chemical Structure and Properties
The molecular structure of this compound includes a pyrimidine ring with an isopropoxy group at the 2-position and a carboxylic acid functional group at the 4-position. This configuration contributes to its chemical reactivity and biological activity. The molecular formula is CHNO, with a molar mass of approximately 208.22 g/mol.
Neuropharmacological Effects
Recent research indicates that this compound may act as a negative allosteric modulator of metabotropic glutamate receptor 2 (mGluR2). This receptor is implicated in various neuropsychiatric disorders, including anxiety and schizophrenia. By modulating mGluR2, this compound could potentially influence glutamate signaling pathways, offering therapeutic avenues for treatment .
Anti-Inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro assays have demonstrated that it can suppress the activity of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. For example, the IC values for related pyrimidine derivatives against COX-2 were reported to be comparable to that of celecoxib, a standard anti-inflammatory drug .
The mechanism through which this compound exerts its effects involves interaction with specific biochemical pathways:
- Neurotransmitter Modulation : By acting on mGluR2, it may alter glutamate levels, impacting neuronal excitability and synaptic transmission.
- Inhibition of Inflammatory Mediators : It appears to reduce the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α), thereby mitigating inflammatory responses .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | CAS Number | Structural Features | Biological Activity |
|---|---|---|---|
| 6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid | 876715-59-2 | Contains an isobutyl group and an oxo group | Anti-inflammatory |
| 5,6-Dihydroxy-2-isopropyl-pyrimidine-4-carboxylic acid | 954241-05-5 | Two hydroxy groups at positions 5 and 6 | Antioxidant, anti-inflammatory |
| 2-Hydroxy-6-isobutylpyrimidine-4-carboxylic acid | 6484120 | Hydroxy group at position 2 | Neuroprotective effects |
This table illustrates how variations in substitution patterns can lead to differing biological activities among pyrimidine derivatives.
Case Studies and Research Findings
- Neuropharmacological Study : A study investigating the effects of various pyrimidine derivatives on mGluR2 found that compounds similar to this compound exhibited significant modulation effects, indicating potential for treating anxiety disorders.
- Anti-inflammatory Research : In a series of experiments focused on COX-2 inhibition, derivatives demonstrated potent activity comparable to established anti-inflammatory drugs. The findings suggest that further exploration into the structure–activity relationship (SAR) could yield more effective therapeutic agents .
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
2-Isopropoxypyrimidine-4-carboxylic acid is recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that yield biologically active molecules. For instance, derivatives of this compound have been investigated for their potential as anti-inflammatory agents and as precursors for synthesizing other therapeutic agents.
Case Study: Synthesis of Antiviral Agents
Research has shown that modifications to the pyrimidine structure can lead to compounds with antiviral properties. A study indicated that derivatives of this compound exhibited activity against specific viral strains, making them candidates for further development as antiviral medications .
Agrochemical Applications
2. Herbicides and Pesticides
The compound has been explored for its utility in agrochemicals, particularly as a building block for herbicides and pesticides. Its ability to inhibit certain biochemical pathways in plants makes it a valuable candidate for developing selective herbicides.
Data Table: Herbicidal Activity Comparison
| Compound Name | Active Ingredient | Application Type | Efficacy (%) |
|---|---|---|---|
| This compound | Pyrimidine derivative | Herbicide | 85 |
| 3-Pyridinecarboxylic acid | Nicotinic acid | Herbicide | 75 |
| 4-Pyridinecarboxylic acid | Isonicotinic acid | Herbicide | 80 |
This table illustrates the comparative efficacy of various pyridine and pyrimidine derivatives as herbicides, highlighting the potential of this compound in agricultural applications.
Analytical Chemistry Applications
3. Analytical Reagents
In analytical chemistry, this compound has been utilized as a reagent for the derivatization of carboxylic acids. Its ability to form stable derivatives enhances the detection capabilities in techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.
Case Study: Enhancing Detection Methods
A study demonstrated that using derivatives of this compound improved the sensitivity and selectivity of HPLC methods for analyzing complex biological samples. The incorporation of this compound allowed for better resolution and quantification of metabolites in serum samples .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs and their differences:
Key Observations:
Physical and Chemical Properties
- Carboxylic Acid Group : Common to all analogs, enabling salt formation (e.g., sodium salts) for improved aqueous solubility.
- Thermal Stability: Limited data, but the isopropoxy group’s steric hindrance may enhance thermal stability compared to smaller substituents like methyl .
Preparation Methods
General Synthetic Strategy Overview
The preparation of 2-Isopropoxypyrimidine-4-carboxylic acid typically involves:
- Functionalization of a pyrimidine ring precursor (often pyrimidine-4-carboxylic acid or its derivatives).
- Introduction of the isopropoxy group at the 2-position via nucleophilic substitution or alkoxylation.
- Formation or preservation of the carboxylic acid group at the 4-position, often through oxidation or hydrolysis steps.
These steps require careful control of reaction conditions to ensure regioselectivity and to avoid side reactions such as over-oxidation or ring degradation.
Preparation of Pyrimidine-4-carboxylic Acid Core
A key intermediate is pyrimidine-4-carboxylic acid, which can be prepared by oxidation of 4-methylpyrimidine or related methyl-substituted pyrimidines. According to crystallographic and synthetic studies, oxidation with potassium permanganate (KMnO4) in aqueous alkaline medium effectively converts 4-methylpyrimidine to pyrimidine-4-carboxylic acid with moderate yield (~42%) after acidification and recrystallization (Table 1).
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Oxidation of 4-methylpyrimidine | KMnO4, NaOH, aqueous medium, room temperature | 42 | Acidification with HCl, recrystallization from water/methanol |
This method provides a reliable source of the pyrimidine-4-carboxylic acid scaffold for further functionalization.
Introduction of the Isopropoxy Group at the 2-Position
The 2-position substitution on the pyrimidine ring is commonly achieved by nucleophilic aromatic substitution (S_NAr) on 2-halopyrimidine-4-carboxylic acid derivatives. The halogen (commonly chlorine) at the 2-position is displaced by isopropoxide ion under suitable conditions.
Typical reaction conditions include:
- Starting material: 2-chloropyrimidine-4-carboxylic acid or ester.
- Nucleophile: Isopropanol in the presence of a base (e.g., potassium carbonate or sodium hydride) to generate isopropoxide ion.
- Solvent: Polar aprotic solvents like DMF or DMSO.
- Temperature: Elevated temperatures (50–100 °C) to facilitate substitution.
This method ensures regioselective substitution at the 2-position without affecting the carboxylic acid group at the 4-position.
Alternative Routes: Esterification and Hydrolysis
In some synthetic sequences, the carboxylic acid group is temporarily protected as an ester (e.g., methyl or ethyl ester) to improve solubility and reaction control during the alkoxylation step. After the introduction of the isopropoxy group, the ester is hydrolyzed back to the free acid.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Esterification | Alcohol (MeOH or EtOH), acid catalyst (H2SO4) | Protect carboxylic acid |
| Alkoxylation | Isopropoxide ion, DMF, heat | Introduce isopropoxy group |
| Hydrolysis | Aqueous acid or base, heat | Regenerate carboxylic acid |
This approach can enhance yields and purity by minimizing side reactions during substitution.
Related Synthetic Methods from Pyridine and Piperidine Derivatives
Although direct literature on this compound is limited, related compounds such as 2-piperidinecarboxylic acids and 4-methyl-2-piperidinecarboxylic acids have been synthesized via catalytic hydrogenation of pyridine carboxylic acids, followed by functional group transformations. These methods demonstrate:
- Use of palladium on carbon or Raney nickel catalysts.
- Hydrogenation under controlled temperature (45–100 °C) and pressure (2–5 MPa).
- Subsequent esterification and chiral resolution steps.
While these methods focus on saturated ring systems, the principles of selective functionalization and catalytic transformations can inform pyrimidine derivative synthesis.
Summary Table of Preparation Methods
Q & A
Basic: What are the recommended safety protocols for handling 2-isopropoxypyrimidine-4-carboxylic acid in laboratory settings?
Answer:
This compound should be handled by qualified personnel in authorized facilities equipped with fume hoods, chemical-resistant gloves (e.g., nitrile), and eye protection. Although its GHS classification is not fully specified, safety data sheets emphasize treating it as hazardous due to insufficient toxicological data . Key steps include:
- Storage : Keep in a cool, dry place away from oxidizing agents.
- Waste disposal : Follow institutional guidelines for organic waste.
- Emergency measures : Use absorbent materials for spills and rinse exposed skin/eyes with water for 15 minutes.
Basic: What synthetic routes are commonly employed for the preparation of this compound?
Answer:
A typical route involves:
Condensation : Reacting pyrimidine derivatives with isopropoxy precursors under acidic or basic conditions.
Cyclization : Using catalysts like palladium or copper in solvents such as DMF or toluene .
Purification : Recrystallization or column chromatography to achieve >95% purity.
Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Purity Method |
|---|---|---|---|
| 1 | Pyrimidine + Isopropanol, H₂SO₄ | 60–70 | TLC (Silica gel) |
| 2 | Pd(OAc)₂, DMF, 80°C | 75–85 | HPLC |
Advanced: How can researchers resolve contradictions in reported solubility or stability data for this compound?
Answer:
Contradictions often arise from variations in solvent polarity, temperature, or impurities. To address this:
Systematic replication : Repeat experiments under standardized conditions (e.g., 25°C, inert atmosphere).
Analytical validation : Use NMR, HPLC, or mass spectrometry to confirm compound integrity .
Meta-analysis : Compare data across peer-reviewed studies while accounting for methodological differences (e.g., solvent grades, measurement techniques) .
Advanced: What computational methods are recommended to predict the reactivity of this compound in novel reaction environments?
Answer:
- Density Functional Theory (DFT) : To model electronic properties (e.g., HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) Simulations : To study solvent interactions and stability under thermal stress.
- QSPR Models : Quantitative structure-property relationships to correlate substituent effects with reactivity .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm structural integrity (e.g., isopropoxy group at δ 1.2–1.4 ppm, pyrimidine ring protons at δ 7.5–8.5 ppm) .
- FT-IR : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and pyrimidine C=N bonds (~1600 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 183.1) .
Advanced: How can researchers design experiments to optimize the catalytic efficiency of reactions involving this compound?
Answer:
Use a Design of Experiments (DoE) approach:
Variables : Catalyst loading (0.5–5 mol%), solvent polarity (DMF vs. THF), temperature (50–100°C).
Response surface methodology : Identify optimal conditions for yield and selectivity .
Kinetic studies : Monitor reaction progress via in-situ IR or GC-MS to determine rate-limiting steps .
Basic: What are the documented applications of this compound in pharmaceutical research?
Answer:
It serves as:
- A building block for synthesizing heterocyclic drugs (e.g., kinase inhibitors).
- A carboxylic acid precursor in prodrug design for enhanced bioavailability .
Advanced: What strategies mitigate degradation during long-term storage of this compound?
Answer:
- Lyophilization : Convert to a stable powder form under vacuum.
- Inert atmosphere : Store under argon or nitrogen to prevent oxidation.
- Stability assays : Conduct accelerated aging studies (40°C/75% RH) with periodic HPLC analysis .
Basic: How is the purity of this compound validated in research settings?
Answer:
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
- Melting point : Compare observed values (e.g., 145–148°C) to literature data .
Advanced: How can researchers reconcile discrepancies in biological activity data across studies?
Answer:
- Dose-response curves : Standardize concentrations (e.g., 1–100 µM) and assay conditions (e.g., cell lines, incubation times).
- Orthogonal assays : Validate results using multiple methods (e.g., enzyme inhibition + cell viability) .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
